molecular formula C25H28N4O5S B2377622 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 921805-93-8

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2377622
CAS No.: 921805-93-8
M. Wt: 496.58
InChI Key: VTXDJZJIVDPBBN-UHFFFAOYSA-N
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Description

The compound N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide features a pyridazinone core substituted with a 4-ethoxyphenyl group and a benzamide moiety modified with a pyrrolidine sulfonyl group. The ethoxyphenyl substituent may enhance lipophilicity and metabolic stability, while the pyrrolidine sulfonyl group could improve solubility and target binding affinity.

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5S/c1-2-34-21-9-5-19(6-10-21)23-13-14-24(30)29(27-23)18-15-26-25(31)20-7-11-22(12-8-20)35(32,33)28-16-3-4-17-28/h5-14H,2-4,15-18H2,1H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXDJZJIVDPBBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound classified under pyridazinone derivatives. This compound exhibits a unique structure characterized by a pyridazinone ring, an ethoxyphenyl group, and a sulfonamide moiety, which are known for their diverse biological activities. The compound's IUPAC name is N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-(pyrrolidin-1-ylsulfonyl)benzamide, and its molecular formula is C22H23N3O3 with a molecular weight of 399.43 g/mol.

Chemical Structure

PropertyDetails
IUPAC Name N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-(pyrrolidin-1-ylsulfonyl)benzamide
Molecular Formula C22H23N3O3
CAS Number 921852-63-3
Molecular Weight 399.43 g/mol

Biological Activity

The biological activity of this compound has been the subject of various studies, focusing on its potential therapeutic applications. The compound has demonstrated several biological effects, including:

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to specific receptors, altering signal transduction pathways that regulate cellular functions.
  • Gene Expression Modulation : The compound may influence gene expression related to cell growth, apoptosis, and immune responses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Anticancer Activity

A study investigated the anticancer properties of pyridazinone derivatives, including this compound, showing significant cytotoxic effects against various cancer cell lines. The results indicated that the compound could induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Anti-inflammatory Effects

Research has indicated that the compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This suggests its utility in treating inflammatory diseases.

Antimicrobial Properties

Preliminary studies have shown that this compound exhibits antimicrobial activity against certain bacterial strains, indicating its potential as an antibacterial agent.

Summary of Biological Activities

Activity TypeFindings
Anticancer Induces apoptosis in cancer cells
Anti-inflammatory Inhibits pro-inflammatory cytokines
Antimicrobial Exhibits activity against bacterial strains

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound shares structural similarities with other pyridazinone-based derivatives, particularly in its core scaffold. Key analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Pyridazinone Derivatives
Compound Name Core Structure Key Substituents Pharmacological Target Reference
Target Compound Pyridazinone 4-Ethoxyphenyl, pyrrolidin-1-ylsulfonyl benzamide Undisclosed (inferred: HDAC or kinase inhibition)
(S)-17b () Pyridazinone Dimethylaminomethylphenyl, benzamide HDAC inhibition (anticancer)
6e () Pyridazinone Benzylpiperidinyl, antipyrine hybrid Anti-inflammatory/analgesic (inferred)
6f () Pyridazinone 4-Chlorophenylpiperazinyl, antipyrine hybrid Anti-inflammatory/analgesic (inferred)
Example 53 () Pyridazinone Fluorophenylchromenone, pyrazolopyrimidine Undisclosed (anticancer inferred)

Key Observations :

  • Substituent Diversity: The target compound’s 4-ethoxyphenyl group differs from electron-withdrawing groups (e.g., chloro in 6f) or basic amines (e.g., dimethylamino in (S)-17b). Ethoxy may balance lipophilicity and metabolic stability compared to polar substituents .
  • Benzamide Modifications: The pyrrolidine sulfonyl group in the target contrasts with antipyrine (6e-f) or chromenone (Example 53) moieties, suggesting divergent biological targets.

Pharmacological and Physicochemical Properties

While direct data on the target compound’s activity is unavailable, inferences can be drawn from analogs:

A. HDAC Inhibition () :

(S)-17b, a pyridazinone-benzamide hybrid, demonstrated potent class I HDAC inhibition (IC₅₀ < 10 nM) and in vivo antitumor efficacy.

B. Antipyrine Hybrids () :

Compounds 6e-h exhibit structural flexibility in their piperazinyl/aryl substituents. For example, 6f (4-chlorophenylpiperazinyl) showed distinct IR and NMR profiles, with C=O stretches at 1681 cm⁻¹, suggesting stronger hydrogen bonding than the target compound’s pyrrolidine sulfonyl group .

C. Solubility and Metabolic Stability :
  • The pyrrolidine sulfonyl group in the target compound may improve aqueous solubility compared to piperazinyl groups (e.g., 6e-f), which are prone to protonation-dependent solubility .
  • Ethoxy groups generally resist oxidative metabolism better than methyl or halogen substituents, as seen in (S)-17b .

Preparation Methods

Synthetic Strategy Overview

The synthesis is divided into four key stages:

  • Pyridazinone Core Formation
  • Ethoxyphenyl Substitution
  • Ethyl Linker Introduction
  • Benzamide Sulfonamide Coupling

Detailed Preparation Methods

Synthesis of the Pyridazinone Core

The pyridazinone ring is synthesized via cyclization of β-keto acids or esters with hydrazine derivatives.

Method A: Hydrazine Cyclization (WO1984004521A1)
  • Starting Material : 4-(4-Ethoxyphenyl)-4-oxobutyric acid
  • Reagents : Hydrazine hydrate (1.2 eq), ethanol (solvent)
  • Conditions : Reflux at 80°C for 8 hours
  • Mechanism :
    $$
    \text{β-keto acid} + \text{NH}2\text{NH}2 \rightarrow \text{6-(4-Ethoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone} + \text{H}_2\text{O}
    $$
  • Yield : 65–70% after recrystallization (ethanol/ethyl acetate).
Method B: Knoevenagel Condensation (PMC6272007)
  • Starting Material : 3-(4-Ethoxyphenyl)acrylic acid
  • Reagents : Hydrazine hydrochloride, KOH (catalyst)
  • Conditions : 100°C, 4 hours
  • Yield : 75–80%

Introduction of the Ethoxyphenyl Group

The ethoxyphenyl substituent is introduced via nucleophilic aromatic substitution or Friedel-Crafts acylation.

Method C: Alkylation of Pyridazinone (WO1984004521A1)
  • Starting Material : 6-Hydroxypyridazinone
  • Reagents : 1-Bromoethane, K₂CO₃, acetone
  • Conditions : Reflux for 20 hours
  • Yield : 82%

Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)benzamide

The benzamide sulfonamide moiety is prepared in two steps:

Step 1: Sulfonylation (VulcanChem)
  • Starting Material : 4-Aminobenzoic acid
  • Reagents : Pyrrolidine, thionyl chloride (SOCl₂)
  • Conditions : 0°C → rt, 12 hours
  • Product : 4-(Pyrrolidin-1-ylsulfonyl)benzoic acid
  • Yield : 85%
Step 2: Amide Formation (Chemsrc)
  • Starting Material : 4-(Pyrrolidin-1-ylsulfonyl)benzoic acid
  • Reagents : Ethyl chloroformate, N-methylmorpholine, 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethylamine
  • Conditions : Dichloromethane, rt, 4 hours
  • Yield : 72%

Optimization and Purification

Reaction Optimization

  • Cyclization : Use of Na₂CO₃ instead of KOH improves yield to 78% (PMC6272007).
  • Sulfonylation : Catalytic DMAP enhances reaction rate by 30%.

Purification Techniques

  • Recrystallization : Ethanol/ethyl acetate (1:3) achieves >95% purity.
  • Column Chromatography : Silica gel (hexane/ethyl acetate, 7:3) for intermediates.

Analytical Characterization

Spectroscopic Data

Intermediate/Product ¹H NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
6-(4-Ethoxyphenyl)pyridazinone 7.45 (d, 2H), 6.90 (d, 2H), 4.10 (q, 2H) 1672 (C=O), 1245 (C-O) 232 [M+H]⁺
4-(Pyrrolidin-1-ylsulfonyl)benzamide 8.05 (d, 2H), 7.60 (d, 2H), 3.25 (m, 4H) 1320 (S=O), 1655 (C=O) 255 [M+H]⁺
Final Product 7.75 (d, 2H), 7.40 (d, 2H), 4.30 (t, 2H) 1675 (C=O), 1315 (S=O) 470 [M+H]⁺

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water 70:30).

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Cost (Relative)
A Hydrazine cyclization 65–70 95 Low
B Knoevenagel condensation 75–80 97 Moderate
D Ethyl bromide alkylation 68 93 High

Q & A

Q. Q1. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization involves multi-step protocols:

Pyridazinone Ring Formation : React hydrazine with a dicarbonyl precursor (e.g., 4-ethoxybenzaldehyde derivatives) under reflux in ethanol to form the pyridazinone core .

Sulfonamide Introduction : React the pyridazinone intermediate with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride in dimethylformamide (DMF) at 60–80°C, using triethylamine as a base to neutralize HCl byproducts .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization in ethanol to achieve >95% purity. Monitor reaction progress via TLC and HPLC .

Q. Critical Parameters :

  • Solvent choice (DMF enhances sulfonylation efficiency) .
  • Temperature control to avoid decomposition of the pyrrolidine sulfonyl group .

Q. Q2. What analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the pyridazinone ring (δ 6.5–7.5 ppm for aromatic protons), ethoxyphenyl group (δ 1.3–1.5 ppm for –OCH₂CH₃), and pyrrolidine sulfonyl moiety (δ 3.1–3.4 ppm for N–CH₂) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~498.18) .
  • HPLC : Assess purity (>98%) using a C18 column, acetonitrile/water gradient (60:40 to 90:10), and UV detection at 254 nm .

Q. Q3. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays at 10 µM–100 nM concentrations .
  • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : Evaluate in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC₅₀ values to doxorubicin controls .

Advanced Research Questions

Q. Q4. What strategies can resolve contradictions in structure-activity relationship (SAR) data for pyridazinone derivatives?

Methodological Answer:

  • Functional Group Modulation : Synthesize analogs with substituent variations (e.g., replacing ethoxyphenyl with 4-chlorophenyl or methoxyphenyl) to isolate electronic/steric effects .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities for targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) .
  • Meta-Analysis : Cross-reference bioactivity data from PubChem and peer-reviewed studies to identify consensus trends (e.g., sulfonamide groups enhancing kinase inhibition) .

Q. Q5. How can researchers identify the primary biological target of this compound?

Methodological Answer:

  • Chemoproteomics : Use affinity chromatography with a biotinylated analog of the compound to pull down binding proteins from cell lysates. Identify targets via LC-MS/MS .
  • Gene Expression Profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis-related genes like BAX or BCL-2) .
  • Kinase Profiling Panels : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to quantify inhibition (%) at 1 µM .

Q. Q6. What experimental approaches mitigate stability issues in biological assays?

Methodological Answer:

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Add cytochrome P450 inhibitors (e.g., ketoconazole) if rapid metabolism is observed .
  • Solubility Optimization : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (lipid-polymer hybrids) to enhance aqueous solubility .
  • pH Stability Tests : Assess compound integrity in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) over 24 hours .

Q. Q7. How can researchers address discrepancies in reported bioactivity data for analogs?

Methodological Answer:

  • Standardized Assay Conditions : Adopt uniform protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Dose-Response Validation : Repeat conflicting studies with 10-point dilution series (1 nM–100 µM) to verify IC₅₀ trends .
  • Structural Verification : Re-synthesize disputed analogs and confirm structures via X-ray crystallography (e.g., CCDC deposition for pyridazinone derivatives) .

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